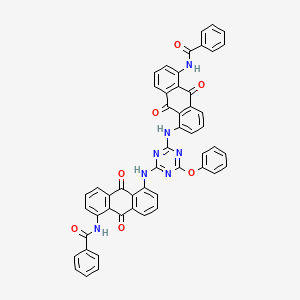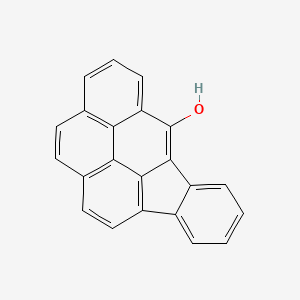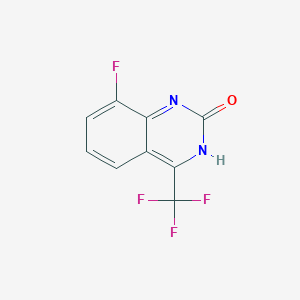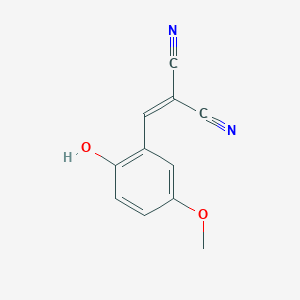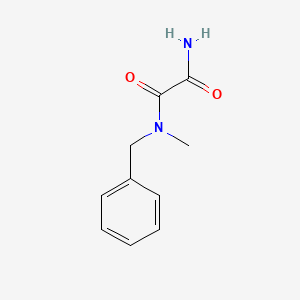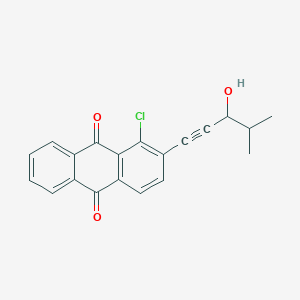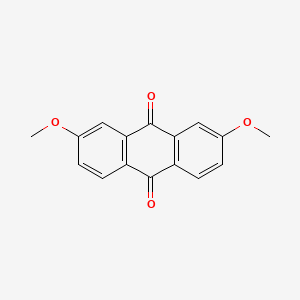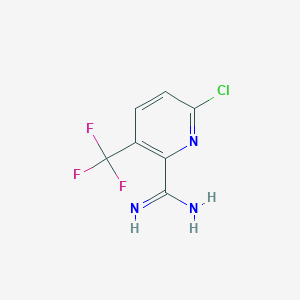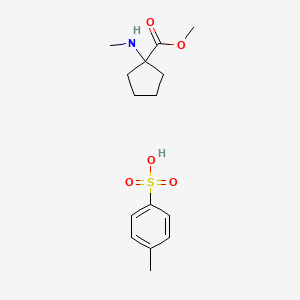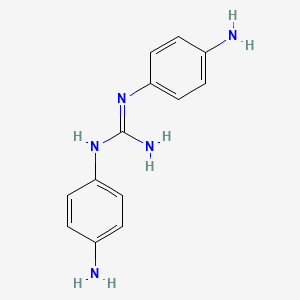![molecular formula C45H51N3NaO6S4+ B13139666 sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)
sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate” is a complex organic compound that features a variety of functional groups, including indolium, sulfonate, and isothiocyanate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the sulfonate group, and the attachment of the isothiocyanate moiety. Typical reaction conditions may include:
Formation of Indolium Core: This step might involve the cyclization of a suitable precursor under acidic conditions.
Introduction of Sulfonate Group: Sulfonation reactions typically involve the use of sulfur trioxide or chlorosulfonic acid.
Attachment of Isothiocyanate Moiety: This can be achieved through the reaction of an amine with thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolium core.
Reduction: Reduction reactions could target the double bonds or the indolium core.
Substitution: The sulfonate and isothiocyanate groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can react with the isothiocyanate group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, the isothiocyanate group is known for its ability to form covalent bonds with proteins, making this compound useful for labeling and tracking proteins in various assays.
Medicine
In medicine, the compound’s unique structure might be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industrial applications, the compound could be used in the development of dyes, sensors, or other functional materials.
作用机制
The mechanism of action would depend on the specific application. For example, in biological systems, the isothiocyanate group might react with thiol groups in proteins, leading to the formation of covalent bonds and subsequent biological effects.
相似化合物的比较
Similar Compounds
Indolium Derivatives: Compounds with similar indolium cores.
Sulfonate-Containing Compounds: Other compounds featuring sulfonate groups.
Isothiocyanate-Containing Compounds: Compounds with isothiocyanate groups, such as phenyl isothiocyanate.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which could confer unique properties and applications not seen in simpler compounds.
属性
分子式 |
C45H51N3NaO6S4+ |
|---|---|
分子量 |
881.2 g/mol |
IUPAC 名称 |
sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1 |
InChI 键 |
URQBXUCJHTXMKS-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)O)C.[Na+] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)
